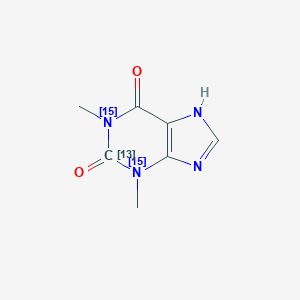

茶碱-1,3-15N2-2-13C

概述

描述

Theophylline-1,3-15N2-2-13C is a labeled derivative of theophylline, a xanthine alkaloid commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. This compound is isotopically labeled with nitrogen-15 and carbon-13, making it valuable for various research applications, particularly in the fields of pharmacokinetics and metabolic studies .

科学研究应用

Theophylline-1,3-15N2-2-13C has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

Biology: Employed in metabolic studies to trace the pathways of theophylline metabolism in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of theophylline in the human body.

Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the purity and efficacy of theophylline-based drugs

作用机制

Target of Action

Theophylline-1,3-15N2-2-13C, a labeled form of Theophylline, primarily targets phosphodiesterase enzymes (PDE III and IV) and adenosine receptors . These targets play a crucial role in smooth muscle relaxation, bronchial dilation, and central nervous system stimulation .

Mode of Action

Theophylline acts as a phosphodiesterase inhibitor , adenosine receptor blocker , and histone deacetylase activator . By inhibiting phosphodiesterase enzymes, it increases the levels of cyclic AMP and cyclic GMP in the body. This leads to relaxation of bronchial smooth muscle, inhibition of inflammatory cell activation, and central nervous system stimulation .

Biochemical Pathways

Theophylline’s action on phosphodiesterase enzymes and adenosine receptors affects several biochemical pathways. It enhances the force of contraction of diaphragmatic muscles through the enhancement of calcium uptake via adenosine-mediated channels . The exact biochemical pathways affected by Theophylline-1,3-15N2-2-13C are still under investigation.

Pharmacokinetics

Theophylline is well absorbed when taken orally, with an oral bioavailability of 96% . It distributes rapidly into fat-free tissues and body water . Theophylline is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system . Renal elimination of unchanged drug accounts for 10 to 15% of the total elimination of the dose in adults .

Result of Action

Theophylline’s action results in bronchodilation and suppression of the response of the airways to stimuli . This makes it effective in managing the symptoms of asthma, COPD, and other lung conditions caused by reversible airflow obstruction .

Action Environment

The action of Theophylline-1,3-15N2-2-13C can be influenced by various environmental factors. For instance, certain conditions such as neonatal stage, old age, acute pulmonary edema, cor pulmonale, fever, heart failure, hepatic impairment, hypothyroidism, smoking cessation, sepsis with multiple organ failure, shock, and third trimester of pregnancy can significantly alter theophylline clearance . Therefore, these factors should be considered when administering Theophylline-1,3-15N2-2-13C.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Theophylline-1,3-15N2-2-13C involves the incorporation of isotopically labeled nitrogen and carbon atoms into the theophylline molecule. This can be achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods: Industrial production of Theophylline-1,3-15N2-2-13C follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and advanced purification techniques to obtain the final product with high isotopic enrichment and chemical purity .

化学反应分析

Types of Reactions: Theophylline-1,3-15N2-2-13C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, such as 1,3-dimethyluric acid.

Reduction: Reduction reactions can convert theophylline into its corresponding dihydro derivatives.

Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.

Major Products:

Oxidation: 1,3-Dimethyluric acid.

Reduction: Dihydrotheophylline derivatives.

Substitution: Various substituted theophylline derivatives depending on the reagents used.

相似化合物的比较

Caffeine: Another xanthine derivative with similar bronchodilator and stimulant effects.

Theobromine: A xanthine alkaloid found in chocolate, with milder stimulant effects compared to theophylline.

Aminophylline: A compound that contains theophylline and ethylenediamine, used for similar therapeutic purposes

Uniqueness: Theophylline-1,3-15N2-2-13C is unique due to its isotopic labeling, which makes it particularly valuable for research applications that require precise tracking of theophylline’s metabolic pathways and interactions within biological systems .

属性

IUPAC Name |

1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i7+1,10+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXYFBGIUFBOJW-NBLDSOAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[15N]1C2=C(C(=O)[15N]([13C]1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

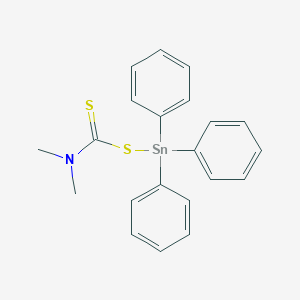

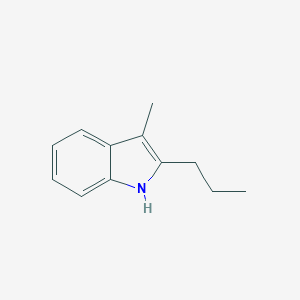

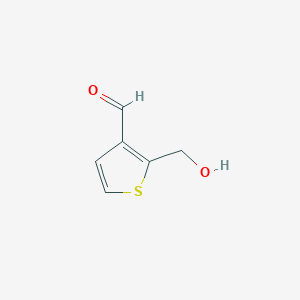

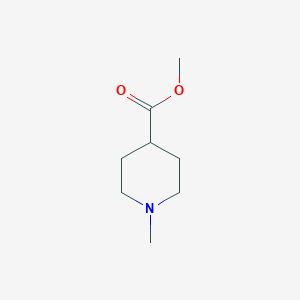

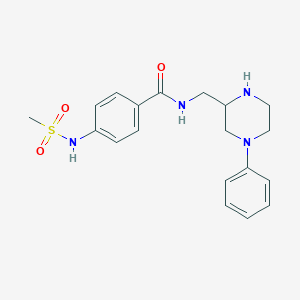

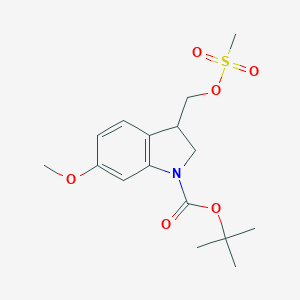

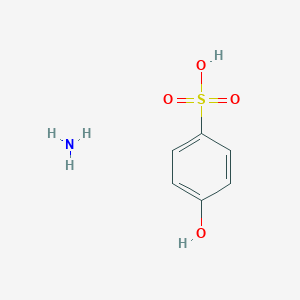

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)

![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)